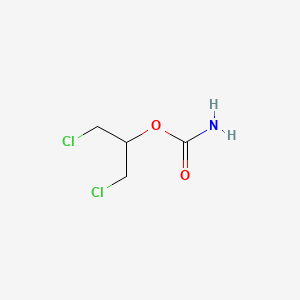

2-Chloro-1-(chloromethyl)ethyl carbamate

Description

2-Chloro-1-(chloromethyl)ethyl carbamate (CAS: listed in ) is a halogenated carbamate derivative characterized by two chlorine atoms on its ethyl backbone. Carbamates are widely utilized in agrochemicals, pharmaceuticals, and specialty chemicals due to their reactivity and stability.

Properties

CAS No. |

587-01-9 |

|---|---|

Molecular Formula |

C4H7Cl2NO2 |

Molecular Weight |

172.01 g/mol |

IUPAC Name |

1,3-dichloropropan-2-yl carbamate |

InChI |

InChI=1S/C4H7Cl2NO2/c5-1-3(2-6)9-4(7)8/h3H,1-2H2,(H2,7,8) |

InChI Key |

JMNCUXPHXKHBPY-UHFFFAOYSA-N |

SMILES |

C(C(CCl)OC(=O)N)Cl |

Canonical SMILES |

C(C(CCl)OC(=O)N)Cl |

Other CAS No. |

587-01-9 61791-12-6 |

Pictograms |

Irritant |

solubility |

0.04 M |

Synonyms |

castor oil, hydrogenated and ethoxylated castor oil, hydrogenated, ethoxylated EL-40 HCO 60 hydrogenated, ethoxylated castor oil polyethoxylated castor oil polyoxyethylene castor oil polyoxyl 60 |

Origin of Product |

United States |

Comparison with Similar Compounds

Structural and Spectral Comparison

Compound 1b: 2-Chloro-1-(chloromethyl)ethyl 2,2-dimethylpropanoate (CAS: 220499-01-4)

Target Carbamate :

- Limited spectral data is available in the evidence, but its carbamate group (NHCOO) differentiates it from 1b’s ester functionality.

Table 1: Structural and Spectral Comparison

| Compound | Functional Group | Key ¹H/¹³C-NMR Peaks | Source |

|---|---|---|---|

| Compound 1b | Ester | δ 5.21 (CH), δ 177.3 (C=O) | |

| 2-Chloro-1-(chloromethyl)ethyl carbamate | Carbamate | Not explicitly reported |

Compound 1b :

- Synthesis: Produced via hydrolysis of 1,3-dichloro-2-propyl esters using bases (e.g., sodium carbonate or 1-butylimidazole) in solvents like 1,4-dioxane or 1-butanol.

- Unique Stability: Unlike other esters, 1b exhibited identical yields (≈80%) in both 1,4-dioxane and 1-butanol with sodium carbonate, suggesting solvent-independent stability .

Target Carbamate :

Comparison with Functionally Similar Compounds

Tris[2-chloro-1-(chloromethyl)ethyl] phosphate (TDCP)

Structural Features :

- A chlorinated organophosphate flame retardant with three 2-chloro-1-(chloromethyl)ethyl groups.

Environmental and Regulatory Profile :

Target Carbamate :

- No environmental or regulatory data is provided in the evidence, highlighting a critical research gap.

Table 3: Environmental and Regulatory Profiles

| Compound | Persistence | Regulatory Status | Source |

|---|---|---|---|

| TDCP | Very high (t₁/₂=231d) | Restricted under REACH | |

| 2-Chloro-1-(chloromethyl)ethyl carbamate | Unknown | Not specified |

Key Research Findings and Gaps

Stability in Synthesis : Compound 1b’s unique solvent-independent reactivity contrasts with other esters, suggesting structural resilience in hydrolysis reactions .

Environmental Concerns : TDCP’s persistence and regulatory restrictions underscore the need to evaluate similar halogenated compounds (e.g., the target carbamate) for environmental risks .

Data Limitations : The target carbamate lacks detailed spectral, synthetic, and toxicological data, necessitating further study.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.